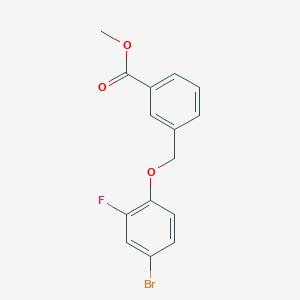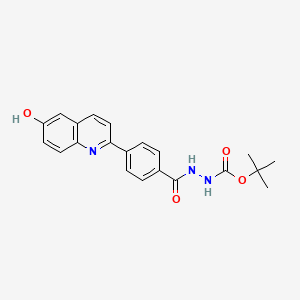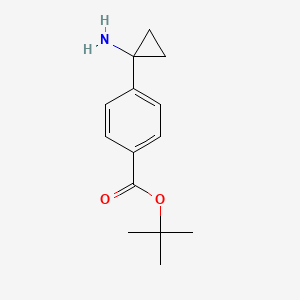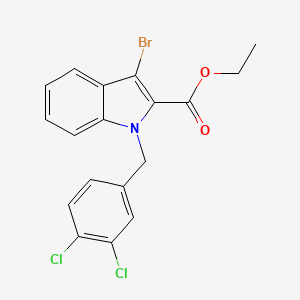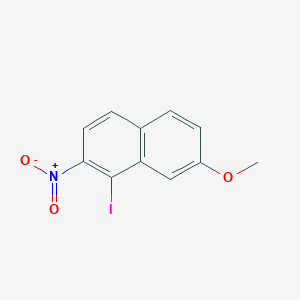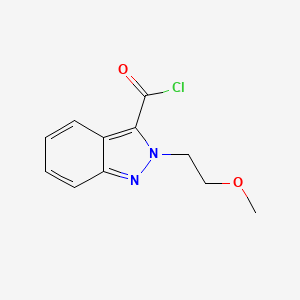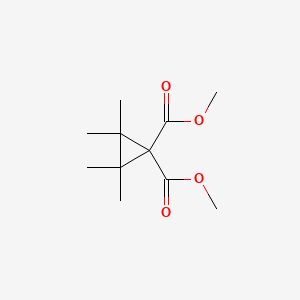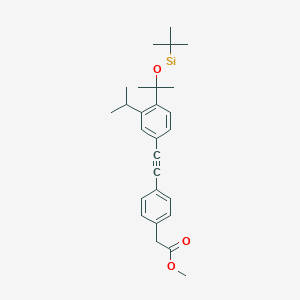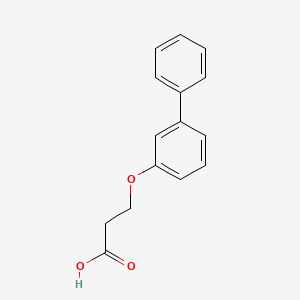![molecular formula C14H12O2 B8336486 6-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8336486.png)
6-methyl-[1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually in an aqueous or organic solvent.
Oxidation: The resulting biphenyl compound is then subjected to oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Esters: Formed by esterification of the carboxylic acid group.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.
Aplicaciones Científicas De Investigación
6-methyl-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-[1,1’-biphenyl]-3-carboxylic acid
- 2-bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
Uniqueness
6-methyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position allows for unique interactions and reactivity compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-methyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-5-9-12(14(15)16)13(10)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) |
Clave InChI |
CJNZPTBMHNECSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-bromo-3-chlorobenzo[b]thiophen-2-carboxylate](/img/structure/B8336416.png)
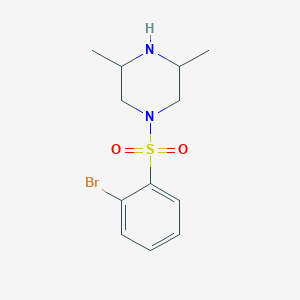
![[2-(1H-Indol-3-yl)ethyl]carbamic acid phenyl ester](/img/structure/B8336453.png)
![5-Amino-2-(1,4-dioxa-8-azaspiro[4,5]dec-8-yl)fluorobenzene](/img/structure/B8336454.png)
